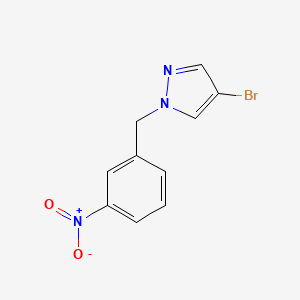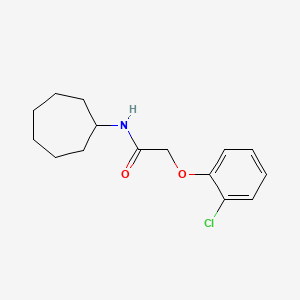
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), also known as MPMB or 4-Me-MPH, is a chemical compound that belongs to the amphetamine class of drugs. It is a stimulant that is used in scientific research to study the effects of amphetamines on the central nervous system. It is a relatively new compound and has gained popularity in the research community due to its unique properties.
Mecanismo De Acción
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is similar to that of other amphetamines. It acts as a substrate for the dopamine and norepinephrine transporters, which leads to an increase in their release. This increase in neurotransmitter release leads to an increase in the activity of the central nervous system.
Biochemical and Physiological Effects
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) has been found to have several biochemical and physiological effects. It increases the release of dopamine and norepinephrine, which leads to an increase in locomotor activity. It has also been found to increase heart rate and blood pressure in animals. Additionally, it has been found to increase the release of corticosterone, which is a hormone that is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) in lab experiments include its unique properties and its ability to increase the release of dopamine and norepinephrine. This makes it a useful tool for studying the effects of amphetamines on the central nervous system. However, the limitations of using N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) include its potential for abuse and its potential for producing side effects.
Direcciones Futuras
There are several future directions for research on N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide). One area of research could focus on the potential therapeutic uses of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another area of research could focus on the potential side effects of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide), such as its effects on the cardiovascular system. Additionally, research could focus on the development of new compounds that have similar properties to N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) but with fewer side effects.
Métodos De Síntesis
The synthesis of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-methylbutanoyl chloride in the presence of a base. The resulting intermediate is then reacted with ammonia to form the final product. The synthesis of N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is a highly specialized process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) is used in scientific research to study the effects of amphetamines on the central nervous system. It has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood, attention, and motivation. N,N'-(4-methyl-1,2-phenylene)bis(3-methylbutanamide) has also been found to increase locomotor activity in animals, which is a measure of their activity level.
Propiedades
IUPAC Name |
3-methyl-N-[4-methyl-2-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-11(2)8-16(20)18-14-7-6-13(5)10-15(14)19-17(21)9-12(3)4/h6-7,10-12H,8-9H2,1-5H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCSIWBZCSVETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)


![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)